Tetrafibricin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrafibricin is a natural product found in Streptomyces neyagawaensis with data available.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Mechanism of Action

Tetrafibricin functions primarily as an inhibitor of platelet aggregation by blocking the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets. This receptor plays a crucial role in the clotting process, making this compound a valuable tool for studying conditions related to thrombosis and cardiovascular diseases. Studies have demonstrated that this compound effectively inhibits platelet aggregation induced by various agonists such as ADP, thrombin, and collagen, with IC50 values of 5.6 µM, 7.6 µM, and 11 µM, respectively .

Potential Therapeutic Applications

Due to its ability to inhibit platelet aggregation, this compound is being explored as a potential therapeutic agent for preventing thrombotic events such as strokes and heart attacks. Its nonpeptidic nature differentiates it from other fibrinogen receptor inhibitors, which are often derived from snake venoms or other biological sources . This characteristic may contribute to reduced immunogenicity and improved pharmacokinetics.

Synthetic Organic Chemistry

Synthesis Challenges

this compound's complex structure presents challenges for total synthesis, primarily due to its instability. Researchers have focused on synthesizing more stable analogs, such as N-acetyl dihydrothis compound, to facilitate stereochemical studies and further applications in medicinal chemistry . The synthesis of this compound has been approached through various methodologies, including double allylboration techniques that have shown promise in generating key intermediates with high stereoselectivity .

Research Case Studies

Several research groups have reported progress in synthesizing fragments of this compound, which aids in understanding its structure-activity relationship (SAR) and optimizing its pharmacological properties. For example, the synthesis of specific segments has been achieved using Julia-Kocienski olefination methods . These studies not only contribute to the development of this compound itself but also enhance methodologies applicable to other complex natural products.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Source | Isolated from Streptomyces neyagawaensis |

| Mechanism | Inhibits platelet aggregation via GP IIb/IIIa receptor blockade |

| IC50 Values | ADP: 5.6 µM; Thrombin: 7.6 µM; Collagen: 11 µM |

| Therapeutic Potential | Possible use in preventing strokes and heart attacks |

| Synthesis Challenges | Instability leading to focus on more stable analogs |

| Research Techniques | Double allylboration; Julia-Kocienski olefination |

Analyse Chemischer Reaktionen

Retrosynthetic Strategy and Fragment Design

Tetrafibricin’s structure is divided into two large fragments for synthesis:

-

C1–C20 (Bottom Fragment) : Synthesized via sequential Kocienski-Julia olefinations .

-

C21–C40 (Top Fragment) : Constructed using iridium-catalyzed transfer hydrogenative allylation and Grubbs cross-metathesis .

Kocienski-Julia Olefination

-

Purpose : Forms stereodefined alkenes between sulfones and aldehydes.

-

Example : Coupling of sulfone 4 with aldehyde 5 (PMC3097483):

Dithiane Alkylation and Directed Reduction

-

Step : Dithiane anion from 18 reacts with epoxide 19 to form 20 .

-

Hydrolysis and Protection : Dithiane hydrolysis (85% yield) followed by silylation to generate tetrakis-silyl ether 21 .

Iridium-Catalyzed Transfer Hydrogenative Allylation

-

Reaction : Enantioselective allylation of N-Boc-4-aminobutan-1-ol (1 ) using (S)-BINAP-modified iridium catalyst.

Grubbs Cross-Metathesis

-

Application : Coupling of homoallylic ether 6 and allylic alcohol 14 .

Comparative Reaction Efficiency

Challenges in Fragment Coupling

-

C1–C20/C21–C40 Union Failure : Initial attempts to couple the two large fragments via alkene metathesis or other methods were unsuccessful, necessitating alternative strategies .

-

Alternative Routes : Proposals include stepwise coupling of smaller fragments (e.g., C1–C13 with C14–C20) before final assembly .

Catalyst Recycling and Sustainability

Eigenschaften

CAS-Nummer |

151705-56-5 |

|---|---|

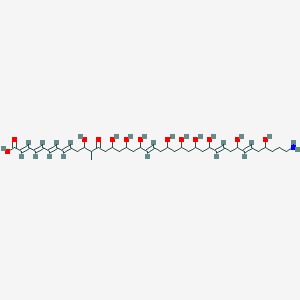

Molekularformel |

C41H67NO13 |

Molekulargewicht |

782 g/mol |

IUPAC-Name |

(2E,4E,6E,8E,20E,30E,34E)-40-amino-11,15,17,19,23,25,27,29,33,37-decahydroxy-12-methyl-13-oxotetraconta-2,4,6,8,20,30,34-heptaenoic acid |

InChI |

InChI=1S/C41H67NO13/c1-29(39(52)20-7-5-3-2-4-6-8-21-41(54)55)40(53)28-38(51)27-37(50)25-34(47)18-11-17-33(46)24-36(49)26-35(48)23-32(45)16-10-15-30(43)13-9-14-31(44)19-12-22-42/h2-11,13,16,18,21,29-39,43-52H,12,14-15,17,19-20,22-28,42H2,1H3,(H,54,55)/b3-2+,6-4+,7-5+,13-9+,16-10+,18-11+,21-8+ |

InChI-Schlüssel |

BIOWDMWPQOMXJO-YHYSRAEPSA-N |

SMILES |

CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |

Isomerische SMILES |

CC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CCCN)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |

Synonyme |

tetrafibricin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.